molecular formula C18H34O6Si B055443 DL-protected myo-inositol CAS No. 125214-72-4

DL-protected myo-inositol

Numéro de catalogue: B055443
Numéro CAS: 125214-72-4
Poids moléculaire: 374.5 g/mol
Clé InChI: HUHBHQIYOLPESS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DL-Protected myo-inositol, specifically 1,2:4,5-Biscyclohexylidene DL-myo-inositol (CAS: 104873-71-4), is a chemically modified derivative of myo-inositol where hydroxyl groups at positions 1,2 and 4,5 are protected by cyclohexylidene ketals. This protection enhances stability during synthetic processes, particularly in the preparation of phosphonate derivatives for studying inositol-binding proteins and signaling pathways . The compound has a molecular formula of C₁₈H₂₈O₆ and a molecular weight of 340.41 g/mol, with a purity >95% (HPLC) . Its primary application lies in biochemical research, serving as a critical intermediate in drug development targeting conditions like diabetes, cancer, and neurological disorders .

Méthodes De Préparation

Butane-2,3-Diacetal (BDA) Protection Strategy

The butane-2,3-diacetal (BDA) method represents a transformative approach to accessing DL-protected myo-inositol derivatives. By reacting myo-inositol with butanedione under acidic conditions, the BDA group selectively protects the 2,3- and 5,6-hydroxyl groups, yielding the racemic (±)-1,4-diol intermediate (±)-3ab . This intermediate is directly accessible on a multigram scale, with the BDA group conferring rigidity to the inositol ring, which facilitates downstream functionalization. The absolute configuration of the resulting diastereomers is resolved via mandelate esterification, though the racemic DL-form remains pivotal for synthesizing enantiomeric tetrakisphosphates like D-myo-inositol 1,4,5,6-tetrakisphosphate and its 3,4,5,6-regioisomer .

Key advantages of the BDA strategy include:

  • Large-scale synthesis without requiring chromatographic purification at early stages .

  • Conformational control that minimizes side reactions during phosphorylation .

Di-O-Isopropylidene Protection and Regioselective Functionalization

The 1,2:4,5-di-O-isopropylidene protection strategy leverages the symmetry of myo-inositol to block four equatorial hydroxyl groups, leaving the 3- and 6-positions free for modification . Starting from myo-inositol, a two-step process involving acetone and catalytic acid yields the diketal intermediate 21 in high yield . This intermediate undergoes regioselective benzylation or phosphorylation via stannylene-mediated reactions, where tin intermediates direct nucleophilic attack to specific hydroxyls . For example, triflation of the 3-OH group in 21 enables Suzuki couplings or nucleophilic substitutions, critical for synthesizing chiro-inositol conjugates .

This method is notable for:

  • Regioselective control using stannylene intermediates to differentiate between hydroxyls .

  • Compatibility with diverse electrophiles , including purine bases for nucleoside analogs .

Orthoformate-Mediated Protection and Allylation

The orthoformate approach, detailed in Scheme 1 of Source , begins with the synthesis of myo-inositol orthoformate 6 via acid-catalyzed condensation with ethyl orthoformate (73% yield) . Subsequent allylation using sodium hydride and allyl bromide in DMF selectively protects three hydroxyl groups, yielding the tri-O-allyl derivative 7 (89% yield) . Phase-transfer catalysis further enables monoallylation of the remaining hydroxyls, producing racemic tetra-O-allyl-myo-inositol 9ab (74% yield) . The allyl groups are later cleaved via palladium-catalyzed hydrogenolysis, enabling phosphorylation at exposed positions .

Advantages of this method include:

  • Orthogonality of allyl groups , which are stable under acidic and basic conditions .

  • High regioselectivity under phase-transfer conditions, minimizing over-allylation .

Orthogonal Protection Using Allyl and Benzyl Groups

A gram-scale synthesis of 2-O-allyl-myo-inositol derivatives, as described in Source , demonstrates the utility of allyl groups for orthogonal protection. Allylation of a selectively protected myo-inositol precursor under optimized conditions achieves 85% yield for the 2-O-allyl intermediate, which is subsequently oxidized to 1-keto- and 1,2-diketo-inososes . The allyl group’s compatibility with oxidation and reduction steps makes it ideal for constructing chiral inosose derivatives, which are precursors to bioactive aminocyclitols .

This strategy highlights:

  • Scalability , with reactions performed on multigram quantities .

  • Versatility in downstream transformations , including cyanide additions to keto groups .

Analyse Des Réactions Chimiques

Types de réactions

Phygon subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Applications de la recherche scientifique

Phygon a un large éventail d'applications dans la recherche scientifique :

Mécanisme d'action

Phygon exerce ses effets en interférant avec la chaîne de transport des électrons dans les cellules fongiques. Il inhibe l'activité des enzymes clés impliquées dans la respiration cellulaire, conduisant à la génération d'espèces réactives de l'oxygène et au stress oxydatif. Cela entraîne finalement la mort cellulaire. Les cibles moléculaires de Phygon comprennent divers composants de la chaîne de transport des électrons mitochondriale .

Applications De Recherche Scientifique

Polycystic Ovary Syndrome (PCOS)

Myo-inositol is extensively studied for its role in managing PCOS. Research indicates that supplementation with myo-inositol improves insulin sensitivity and ovarian function. A combination of myo-inositol and D-chiro-inositol has shown positive outcomes in regulating menstrual cycles and improving ovulatory function among women with PCOS. A study reported a significant increase in the number of mature oocytes when treated with myo-inositol compared to D-chiro-inositol alone .

StudyTreatmentOutcome
D'Anna et al. (2016)4 g myo-inositol + 400 mg folic acidReduced incidence of gestational diabetes and fetal macrosomia
Matarrelli et al. (2018)Myo-inositol supplementationImproved glycemic control and reduced markers of insulin resistance

Diabetes Management

Myo-inositol has been shown to have beneficial effects on glycemic control in diabetic patients. Elevated levels of myo-inositol are associated with improved insulin sensitivity, while a deficiency can lead to insulin resistance. In clinical trials, administration of myo-inositol has resulted in decreased hyperglycemia and improved metabolic parameters in individuals with type 2 diabetes .

StudyPopulationFindings
Larner et al. (2010)Type 2 diabetic subjectsIncreased myo-inositol levels correlated with decreased insulin resistance
Haris et al. (2011)Diabetic patientsAdministration led to significant reductions in blood glucose levels

Neuroprotection

Recent studies have highlighted the neuroprotective properties of myo-inositol, particularly in neurodegenerative diseases such as Alzheimer’s disease. Myo-inositol has been shown to modulate oxidative stress and inflammation, which are critical factors in neuronal damage .

StudyConditionMechanism
NCBI Study (2019)Alzheimer’s DiseaseModulates reactive oxygen species production; protects against neurotoxicity
PMC Study (2024)NeurodegenerationDecreases lipid peroxidation and enhances antioxidant defenses

Case Study 1: PCOS Management

A randomized controlled trial involving women diagnosed with PCOS showed that those receiving a daily dose of 4 g of myo-inositol exhibited improved ovulatory function compared to the placebo group. The study concluded that myo-inositol supplementation significantly enhanced reproductive outcomes.

Case Study 2: Diabetes Intervention

In a cohort study involving type 2 diabetes patients, participants who received myo-inositol showed a marked reduction in fasting blood glucose levels over three months compared to those who did not receive the supplement. This finding underscores the potential of myo-inositol as an adjunct therapy for diabetes management.

Mécanisme D'action

Phygon exerts its effects by interfering with the electron transport chain in fungal cells. It inhibits the activity of key enzymes involved in cellular respiration, leading to the generation of reactive oxygen species and oxidative stress. This ultimately results in cell death. The molecular targets of Phygon include various components of the mitochondrial electron transport chain .

Comparaison Avec Des Composés Similaires

Table 1: Key Differences Between DL-Protected myo-Inositol and Related Compounds

Parameter This compound myo-Inositol D/L-myo-Inositol-1-Phosphate CDP-D-myo-Inositol
Structure 1,2:4,5-Biscyclohexylidene protection Six hydroxyl groups (unprotected) Phosphate group at position 1 Cytidine diphosphate conjugate
Molecular Weight 340.41 g/mol 180.16 g/mol ~260.1 g/mol (estimated) ~600 g/mol (estimated)
Solubility Lipophilic (due to protection) Highly water-soluble Moderate water solubility Water-soluble (polar head group)
Synthesis Cyclohexylidene ketal protection Natural extraction or fermentation Selective silylation/benzylation Enzymatic coupling with CDP
Applications Intermediate in drug synthesis Nutritional supplements, cosmetics Metabolic pathway intermediates Phospholipid biosynthesis
Biological Role Inert until deprotection Insulin signaling, osmoregulation Inositol phosphate metabolism Cell membrane component synthesis
Analytical Methods HPLC, NMR HPLC-MS, GC-MS Ion-exchange chromatography Radioactive labeling, MS

Structural and Functional Differences

  • This compound vs. Unprotected myo-Inositol: The cyclohexylidene groups in this compound render it less reactive and more stable under synthetic conditions compared to unprotected myo-inositol, which is highly hydrophilic and prone to oxidation . Unprotected myo-inositol is directly involved in cellular processes like insulin signaling and cryoprotection in insects , whereas the protected form serves as a precursor for controlled chemical modifications .
  • DL-Protected vs. Phosphorylated Derivatives (D/L-myo-Inositol-1-P): Phosphorylated derivatives like D/L-myo-inositol-1-P are intermediates in inositol phosphate metabolism, critical for secondary messenger systems . In contrast, this compound lacks biological activity until deprotected, making it unsuitable for direct metabolic roles but valuable in synthetic chemistry .
  • DL-Protected vs. CDP-D-myo-Inositol: CDP-D-myo-inositol is a nucleotide-linked derivative involved in archaeal phospholipid biosynthesis, requiring enzymatic coupling of cytidine diphosphate to myo-inositol .

Activité Biologique

DL-protected myo-inositol is a derivative of myo-inositol, a naturally occurring polyol that plays a crucial role in various biological processes. As a six-carbon cyclic sugar alcohol, myo-inositol and its derivatives are integral to cellular signaling, metabolism, and the regulation of several physiological functions. This article explores the biological activity of this compound, emphasizing its therapeutic potential, mechanisms of action, and relevant clinical findings.

Myo-inositol functions primarily through its role as a precursor for inositol phosphates and phosphoglycans, which act as second messengers in signal transduction pathways. The biological activities associated with myo-inositol include:

  • Signal Transduction : Myo-inositol is involved in the synthesis of inositol trisphosphate (IP3), which mediates calcium signaling within cells. This pathway is critical for various cellular responses, including muscle contraction and neurotransmitter release .
  • Insulin Sensitivity : Myo-inositol and its isomer D-chiro-inositol have been shown to enhance insulin sensitivity, particularly in tissues such as muscle and adipose tissue. This effect is significant for conditions like type 2 diabetes and polycystic ovary syndrome (PCOS) .
  • Antioxidant Properties : Research indicates that myo-inositol exhibits antioxidant effects by reducing oxidative stress markers in plasma, thereby protecting cellular proteins from damage .

1. Treatment of Polycystic Ovary Syndrome (PCOS)

Myo-inositol has been extensively studied for its role in managing PCOS. Clinical trials demonstrate that supplementation with myo-inositol significantly improves ovarian function and metabolic parameters in women with PCOS. A meta-analysis involving multiple studies confirmed that the combination of myo-inositol and D-chiro-inositol at a 40:1 ratio effectively reduces insulin resistance and enhances ovulation rates .

2. Glycemic Control in Diabetes

In patients with type 2 diabetes, myo-inositol supplementation has shown promising results in improving glycemic control. A pilot study reported significant reductions in blood glucose levels and HbA1c after three months of treatment with a combination of myo-inositol and D-chiro-inositol . The physiological ratio of these compounds mimics natural concentrations found in human tissues, enhancing their efficacy.

3. Neuroprotective Effects

Emerging research suggests that myo-inositol may have neuroprotective properties. Elevated levels of myo-inositol have been associated with neurodegenerative conditions like Alzheimer's disease, where it may play a role in modulating neuronal health and function .

Table 1: Summary of Clinical Findings on Myo-Inositol

ConditionTreatmentOutcomeReference
PCOSMyo-Inositol + D-Chiro-InositolImproved ovulation rates
Type 2 DiabetesMyo-Inositol + D-Chiro-InositolReduced blood glucose and HbA1c levels
NeurodegenerationMyo-InositolPotential neuroprotective effects

Case Study 1: PCOS Management

A clinical trial involving women diagnosed with PCOS showed that those treated with a combination of myo-inositol and D-chiro-inositol experienced a significant increase in the number of mature oocytes compared to those receiving D-chiro-inositol alone. The study highlighted the importance of the correct ratio (40:1) for optimal results .

Case Study 2: Type 2 Diabetes

In a pilot study on patients with poorly controlled type 2 diabetes, participants who received a daily dose of 550 mg myo-inositol combined with 13.8 mg D-chiro-inositol reported notable improvements in glycemic control without any adverse side effects .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing and characterizing DL-protected myo-inositol derivatives?

  • Methodological Answer : Synthesis typically involves protecting hydroxyl groups of myo-inositol using acid-labile or hydrogenation-sensitive reagents (e.g., benzyl or acetyl groups). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, focusing on proton shifts corresponding to protected hydroxyls. High-performance liquid chromatography (HPLC) or mass spectrometry (MS) can validate purity and molecular weight . Stability testing under varying pH and temperature conditions is critical to assess protection efficacy .

Q. How should researchers design experiments to assess myo-inositol stability in cell culture media?

  • Methodological Answer : Use isotopically labeled myo-inositol (e.g., ¹³C or deuterated forms) to track degradation kinetics via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Control variables include temperature (e.g., 37°C for physiological conditions), pH (6.8–7.4), and oxygen levels. Compare degradation rates in serum-free vs. serum-containing media to evaluate oxidative stability .

Q. What analytical techniques are optimal for quantifying myo-inositol in biological fluids (e.g., urine, plasma)?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., trimethylsilylation) provides high sensitivity for low-concentration samples. For in vivo studies, magnetic resonance spectroscopy (MRS) can non-invasively measure myo-inositol levels in tissues, particularly in renal or neural contexts .

Advanced Research Questions

Q. How can contradictory data on myo-inositol’s role in lipid metabolism (e.g., cholesterol modulation) be resolved?

  • Methodological Answer : Meta-analyses should stratify studies by dosage, delivery method (oral vs. intravenous), and model systems (e.g., human vs. rodent). For example, myo-inositol hexanicotinate shows no lipid-lowering effects in some trials, likely due to poor bioavailability; thus, pharmacokinetic profiling (e.g., AUC measurements) is essential to reconcile discrepancies .

Q. What experimental designs are recommended to study myo-inositol’s role in renal osmoregulation under chronic kidney disease (CKD) conditions?

  • Methodological Answer : Use transgenic murine models with downregulated sodium/myo-inositol transporters (e.g., Slc5a3/Slc5a11) to mimic CKD. Measure urinary myo-inositol via LC-MS and correlate with renal medullary osmolyte concentrations. Include TonEBP/NFAT5 knockout models to assess transcriptional regulation .

Q. How should researchers address variability in myo-inositol’s efficacy in polycystic ovary syndrome (PCOS) clinical trials?

  • Methodological Answer : Stratify patient cohorts by insulin resistance status and ovarian morphology (e.g., Rotterdam criteria). Combine myo-inositol with melatonin to control for oxidative stress confounders, and use standardized endpoints (e.g., follicular phase length, LH/FSH ratios). Meta-analyses must account for heterogeneity in dosing (e.g., 2–4 g/day) and trial duration .

Q. What protocols ensure reproducibility in studying myo-inositol’s neuroprotective effects in schizophrenia models?

  • Methodological Answer : Employ proton MRS at 3T or 7T MRI systems to quantify myo-inositol in the medial prefrontal cortex. Control for medication effects (e.g., antipsychotics) and use age-matched healthy controls. Validate findings with post-mortem assays (e.g., HPLC of brain tissue) .

Q. Methodological Challenges and Solutions

Q. How can researchers mitigate confounding factors in myo-inositol’s interaction with phosphoinositide signaling pathways?

  • Methodological Answer : Use CRISPR-edited cell lines to knock out inositol polyphosphate phosphatases (e.g., INPP1) and isolate myo-inositol-specific effects. Pair with fluorescent inositol phosphate biosensors for real-time tracking .

Q. What safety protocols are critical for handling this compound derivatives in vitro?

  • Methodological Answer : Use fume hoods for synthesis steps involving volatile protecting groups (e.g., benzyl chloride). Wear nitrile gloves and eye protection; avoid skin contact due to potential irritant effects. Store derivatives in anhydrous conditions at -20°C to prevent hydrolysis .

Q. How should researchers validate myo-inositol’s role in osmosensing pathways under hypertonic stress?

  • Methodological Answer : Expose renal tubular cells (e.g., MDCK or HK-2 lines) to hypertonic media (≥500 mOsm/kg) and quantify myo-inositol uptake via radiolabeled tracers (³H-myo-inositol). Co-immunoprecipitate TonEBP/NFAT5 with Slc5a3/Slc5a11 promoters to confirm transcriptional regulation .

Propriétés

IUPAC Name

8-[tert-butyl(dimethyl)silyl]oxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O6Si/c1-16(2,3)25(8,9)24-15-13-11(20-17(4,5)22-13)10(19)12-14(15)23-18(6,7)21-12/h10-15,19H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHBHQIYOLPESS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C3C(C(C2O1)O[Si](C)(C)C(C)(C)C)OC(O3)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559956
Record name 8-{[tert-Butyl(dimethyl)silyl]oxy}-2,2,6,6-tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125214-72-4
Record name 8-{[tert-Butyl(dimethyl)silyl]oxy}-2,2,6,6-tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.